N-tert-butylpiperidine-2-carboxamide

Vue d'ensemble

Description

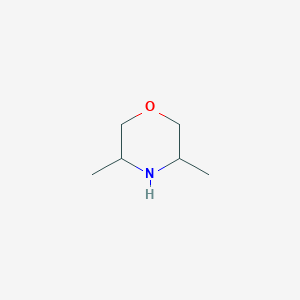

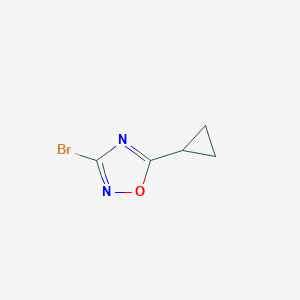

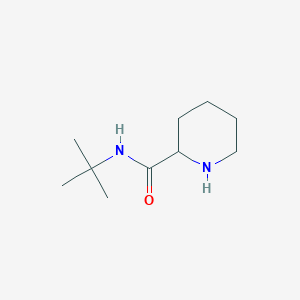

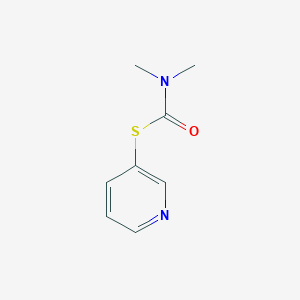

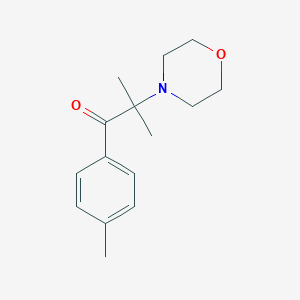

N-tert-butylpiperidine-2-carboxamide (N-t-Bu-PCA) is an organic compound that has been studied for its potential application in various scientific research areas. It is an amide derivative of tert-butylpiperidine, consisting of a piperidine ring with a carboxamide group attached to the nitrogen atom. N-t-Bu-PCA has been studied for its potential use in drug development, as a reagent in chemical synthesis, and as a starting material for the preparation of other compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

α-Amino Acid Synthesis : N-tert-butylpiperidine-2-carboxamide derivatives are used in synthesizing protected α-amino acids. These are achieved through reactions with copper-catalyzed Grignard reagents, providing moderate to good yields (Baldwin et al., 1996).

Deprotonation and Substitution Reactions : These compounds are involved in deprotonation reactions under specific conditions, leading to the formation of substituted pyridines with useful carboxylic acid- or amino-derived functions (Bonnet et al., 2001).

Solid-Phase Synthesis of Peptides : this compound derivatives are utilized as handles in the solid-phase synthesis of peptide α-carboxamides. These handles exhibit good stability and facilitate efficient peptide synthesis (Gaehde & Matsueda, 2009).

Carboxamide Protecting Groups in Organic Synthesis : These compounds are developed as carboxamide protecting groups, which can be removed under various conditions, including mild basic desilylation, acidic, or oxidative conditions (Muranaka et al., 2011).

Applications in Medicinal Chemistry

Designing Anticancer Agents : Functionalized amino acid derivatives of this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, highlighting their potential in anticancer drug development (Kumar et al., 2009).

Asymmetric Synthesis of Amines : this compound derivatives are used as intermediates for the asymmetric synthesis of amines. These derivatives facilitate the addition of nucleophiles and serve as chiral directing groups, leading to the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).

Polymer Science and Material Chemistry

Synthesis of Polyamides : this compound derivatives are key in synthesizing aromatic polyamides with ether linkages. These polymers exhibit good solubility, thermal stability, and are used to create flexible films, indicating their importance in material science (Hsiao et al., 2000).

Regioselective Deprotection and Acylation : These compounds also play a role in the regioselective deprotection and acylation processes, useful in the synthesis of complex polyamides and polymers (Pak & Hesse, 1998).

Mécanisme D'action

Target of Action

The primary target of N-tert-butylpiperidine-2-carboxamide is the Gag-Pol polyprotein in HIV-2 . This polyprotein plays a crucial role in the life cycle of the virus, being involved in the assembly and maturation of the virus particles .

Mode of Action

It is believed that the compound interacts with this target, leading to changes that inhibit the function of the polyprotein, thereby disrupting the life cycle of the virus .

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to the replication and maturation of HIV-2 .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of the Gag-Pol polyprotein . This could result in a decrease in the production of mature virus particles, thereby reducing the spread of the virus within the host .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect the activity of the compound .

Safety and Hazards

Propriétés

IUPAC Name |

N-tert-butylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRGONFHSWNSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)